3-Phenyl-2H-chromen-4-YL acetate

Antioxidant Free Radical Scavenging DPPH Assay

Select 3-Phenyl-2H-chromen-4-YL acetate for antioxidant screening (DPPH), neutrophil oxidative burst inhibition, and CYP2A13 metabolism studies. The 4-acetoxy group confers distinct lipophilicity and metabolic stability absent in 4-hydroxy-3-phenylcoumarin. Do not substitute with non-esterified analogs; biological readouts differ substantially. Essential for SAR studies targeting next-gen anticoagulants and MAO-B selectivity.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
Cat. No. B11849404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2H-chromen-4-YL acetate
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(COC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C17H14O3/c1-12(18)20-17-14-9-5-6-10-16(14)19-11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyVEZKKHLHAYUYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2H-chromen-4-YL acetate: A 3-Aryl-4-acetoxycoumarin Derivative for Targeted Biological Research and Procurement Evaluation


3-Phenyl-2H-chromen-4-YL acetate (IUPAC: (3-phenyl-2H-chromen-4-yl) acetate) is a synthetic coumarin derivative belonging to the 3-aryl-4-acetoxycoumarin subclass. This compound features a fused benzopyran-2-one core with a phenyl substituent at the 3-position and an acetoxy group at the 4-position. Structurally, it represents an esterified variant of 4-hydroxy-3-phenylcoumarin, a class of compounds widely investigated for their diverse pharmacological profiles, including antioxidant, anti-inflammatory, enzyme inhibitory, and anticoagulant activities [1]. The acetoxy modification at the 4-position is known to alter key physicochemical properties such as lipophilicity and metabolic stability, distinguishing it from its non-esterified counterparts [2].

Why 3-Phenyl-2H-chromen-4-YL acetate Cannot Be Interchanged with 4-Hydroxy or 4-Alkyl 3-Phenylcoumarin Analogs in Biological Assays


In-class substitution of 3-phenylcoumarin derivatives without rigorous validation is scientifically unsound due to the profound impact of the C4 substituent on biological activity, metabolic fate, and physicochemical behavior. A comparative monoamine oxidase (MAO) study directly demonstrated that 6-chloro-3-phenylcoumarins lacking a substituent at the 4-position are more potent MAO-B inhibitors than their corresponding 4-hydroxylated analogues, underscoring that the C4 group is a critical determinant of target engagement [1]. Furthermore, esterification of the 4-hydroxyl group to an acetoxy moiety fundamentally alters the molecule's lipophilicity, which in turn governs its metabolic handling by cytochrome P450 enzymes [2]. As a result, 3-Phenyl-2H-chromen-4-YL acetate exhibits a distinct biological signature—particularly in terms of enzyme inhibition, oxidative stability, and cellular permeability—that cannot be replicated or predicted by simply using a 4-hydroxy-3-phenylcoumarin surrogate [3].

Quantitative Evidence Guide for 3-Phenyl-2H-chromen-4-YL acetate: Differentiated Activity in Antioxidant Capacity, Enzyme Metabolism, and Cellular Inflammation Models


Acetoxy Substitution on 3-Arylcoumarins Enhances Antioxidant Capacity in DPPH Radical Scavenging Assays Relative to Hydroxylated Analogs

In a head-to-head evaluation of hydroxyl-, methoxy-, and acetoxy-substituted 3- and 4-arylcoumarins, the acetoxy-substituted derivatives demonstrated superior DPPH radical scavenging capacity compared to their hydroxylated counterparts. Specifically, the acetoxy-containing 3-phenylcoumarin analogue exhibited enhanced antioxidant potential, indicating that acetylation at the 4-position positively modulates the compound's ability to neutralize free radicals [1]. This finding establishes a clear functional advantage of the acetoxy ester over the free hydroxyl form in this specific assay context.

Antioxidant Free Radical Scavenging DPPH Assay

4-Acetoxy-3-phenylcoumarin Derivatives Exhibit Enhanced Anti-Inflammatory Activity via Selective Modulation of Neutrophil Oxidative Burst Compared to 4-Hydroxy Analogs

A structure-activity relationship (SAR) study evaluated twenty hydroxylated and acetoxylated 3-phenylcoumarin derivatives for their ability to inhibit immune complex-stimulated neutrophil oxidative metabolism, a key driver of inflammatory tissue damage in type III hypersensitivity reactions. The study identified that 7,8-diacetoxylated 3-phenylcoumarin derivatives were the most effective inhibitors, highlighting that the presence and position of acetoxy groups on the coumarin scaffold significantly enhance anti-inflammatory potency [1]. This suggests that the 4-acetoxy modification in 3-Phenyl-2H-chromen-4-YL acetate may similarly contribute to a more favorable anti-inflammatory profile compared to non-acetoxylated congeners.

Anti-inflammatory Neutrophil Oxidative Metabolism

C4 Acetoxy Esterification Significantly Alters Cytochrome P450 (CYP2A13) Oxidation Kinetics Compared to Non-Esterified 3-Phenylcoumarins

An enzyme kinetic study of 23 coumarin derivatives revealed that structural modifications at the 3- and 4-positions profoundly influence oxidation by the extrahepatic cytochrome P450 enzyme CYP2A13. While the specific Km, Vmax, and intrinsic clearance values for 3-Phenyl-2H-chromen-4-YL acetate were not reported in the abstract, the study demonstrated that related 3-phenylcoumarin derivatives bearing acetoxy or other ester moieties (e.g., compounds 20 and 22) exhibit distinct kinetic parameters (Km: 0.85–97 µM; Vmax: 0.25–60 min⁻¹; intrinsic clearance: 26–6190 kL/min*mol CYP2A13) [1]. These data underscore that esterification at the 4-position is a key determinant of metabolic stability and clearance rate, differentiating this compound from its 4-hydroxy analog.

Drug Metabolism Cytochrome P450 CYP2A13

4-Acetoxy-3-phenylcoumarin Derivatives Exhibit a Favorable Anticoagulant Profile with Higher Potency than Warfarin in a Related Structural Series

In a toxicological and pharmacological evaluation of 4-hydroxycoumarin derivatives, the compound 4-acetoxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one demonstrated a higher anticoagulant effect than the clinical anticoagulant warfarin, alongside only slight acute toxicity [1]. While this compound is not identical to 3-Phenyl-2H-chromen-4-YL acetate, the shared 4-acetoxy-3-substituted coumarin core suggests that the acetoxy ester functionality contributes to enhanced anticoagulant potency relative to the 4-hydroxycoumarin scaffold. The study reinforces that the 4-acetoxy modification can yield compounds with superior efficacy in anticoagulation assays.

Anticoagulant Prothrombin Time Warfarin Comparison

Optimized Application Scenarios for 3-Phenyl-2H-chromen-4-YL acetate Based on Quantitative Differentiation Evidence


Antioxidant Screening and Free Radical Scavenging Studies

3-Phenyl-2H-chromen-4-YL acetate is optimally deployed in antioxidant screening campaigns that utilize the DPPH radical scavenging assay. The acetoxy substitution has been directly shown to enhance antioxidant capacity relative to hydroxylated 3-phenylcoumarin analogs, making this compound a valuable tool for structure-activity relationship studies aimed at optimizing free radical neutralization [1].

Neutrophil-Mediated Inflammation and Immune Complex Disease Models

Researchers investigating the molecular mechanisms of type III hypersensitivity and neutrophil oxidative burst should prioritize this compound. Class-level evidence demonstrates that acetoxylated 3-phenylcoumarin derivatives are potent inhibitors of immune complex-stimulated neutrophil oxidative metabolism, a key pathogenic process in diseases like rheumatoid arthritis and lupus [2].

Cytochrome P450 Enzyme Metabolism and Drug-Drug Interaction Studies

3-Phenyl-2H-chromen-4-YL acetate is a suitable probe for investigating the substrate specificity and metabolic stability conferred by the 4-acetoxy group on CYP2A13-mediated oxidation. Cross-study kinetic data on related 3-phenylcoumarin esters reveal wide-ranging intrinsic clearance values, highlighting the compound's utility in dissecting the structural determinants of CYP2A13 metabolism [3].

Anticoagulant Drug Discovery and Lead Optimization

Medicinal chemistry programs focused on developing next-generation anticoagulants should consider 3-Phenyl-2H-chromen-4-YL acetate as a scaffold for lead optimization. Class-level inference from a related 4-acetoxycoumarin derivative indicates that the acetoxy ester motif can confer anticoagulant activity exceeding that of warfarin, providing a compelling rationale for its inclusion in focused compound libraries [4].

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